Ethyl 3-(3-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate
Description
Ethyl 3-(3-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a structurally complex molecule featuring three key motifs: (1) a 1,2,4-oxadiazole ring, a heterocycle known for its metabolic stability and bioisosteric utility in drug design; (2) a 2-oxo-1,2-dihydropyridin-4-yl group, which may contribute to hydrogen bonding and π-π stacking interactions; and (3) an ethyl propanoate ester, enhancing solubility and bioavailability .
Properties
IUPAC Name |
ethyl 3-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5/c1-2-23-12(21)4-6-16-14(22)17-8-11-18-13(19-24-11)9-3-5-15-10(20)7-9/h3,5,7H,2,4,6,8H2,1H3,(H,15,20)(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZBIZJEIWORHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: : Ethyl 3-(3-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate serves as a building block in synthesizing advanced functional materials and heterocyclic compounds.
Biology: : It is employed in studying enzyme inhibition and receptor binding assays due to its structural mimicry of biological ligands.
Medicine: : Investigated for its potential as a drug candidate, especially in designing anti-cancer and anti-inflammatory agents.
Industry: : Used in the development of polymeric materials with specific binding properties and stability.
Mechanism of Action: The compound's effects are driven by its molecular structure, which allows it to interact with specific biological targets:
Molecular Targets: : Enzymes and receptors that bind to its oxadiazole and pyridine moieties.
Pathways: : It can modulate signaling pathways involved in inflammation and cellular proliferation through enzyme inhibition and receptor modulation.
Comparison with Similar Compounds: Similar compounds include:
Ethyl 3-(3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate: : Differing by the oxidation state of the pyridine ring.
Methyl 3-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate: : Differing by the ester group (methyl vs. ethyl).
This compound stands out due to its unique ureido linkage, which imparts specific binding affinities and reactivity profiles.
Biological Activity
Ethyl 3-(3-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a complex organic compound that combines elements of dihydropyridine and oxadiazole structures. These components are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Dihydropyridine moiety : Known for its role in various biological activities.
- Oxadiazole ring : Associated with significant pharmacological effects.
- Ureido linkage : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and dihydropyridine derivatives exhibit substantial antimicrobial properties. For instance:
- Oxadiazole derivatives have been reported to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
A study by Parikh et al. (2020) indicated that similar oxadiazole compounds demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving EC values as low as 0.072 μM .
Anticancer Activity
The dihydropyridine structure is often linked to anticancer properties. Compounds derived from this framework have been tested for their ability to induce apoptosis in cancer cells:
- Mechanism of Action : Dihydropyridines can modulate calcium channels and influence cell signaling pathways leading to apoptosis.
- Case Studies : Several studies have reported the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo.
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Organism | EC50 (µM) | Comments |
|---|---|---|---|
| Villemagne et al. (2020) | Mycobacterium tuberculosis | 0.072 | Effective against resistant strains |
| Parikh et al. (2020) | Staphylococcus aureus | 15.0 | Good antibacterial activity |
| MDPI Study (2020) | Plant bacteria (Xoo) | 50.1 - 112.5 | Better than traditional antibiotics |
In Vivo Studies
In vivo studies have further confirmed the efficacy of these compounds:
- Antibacterial Efficacy : Compounds showed significant protective effects against bacterial infections in animal models.
- Toxicological Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Inducing structural changes in microbial cell membranes leading to cell lysis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-oxadiazole and dihydropyridinone distinguish it from pyran-based esters (e.g., 11b) and imidazo-pyridines (e.g., 2d). These groups may enhance metabolic stability compared to simpler esters .
- The ethyl propanoate group balances lipophilicity and solubility, contrasting with the nitro-substituted 2d, which exhibits higher rigidity and melting points .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 3-(3-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like 3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole derivatives and ureido-propanoate intermediates. Key steps include coupling reactions using reagents such as carbodiimides (e.g., EDC/HOBt) to form the urea linkage. Solvents like DMF or dichloromethane are used under inert atmospheres, with reaction monitoring via TLC or HPLC .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, particularly the oxadiazole and dihydropyridine moieties. Mass Spectrometry (MS) validates molecular weight, while High-Resolution Mass Spectrometry (HRMS) ensures precise mass confirmation. Infrared (IR) spectroscopy can identify functional groups like carbonyls .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Full chemical protective clothing (e.g., nitrile gloves, lab coats) and respiratory protection (P95 or OV/AG/P99 respirators) are recommended. Work should be conducted in a fume hood to avoid inhalation or skin contact. Waste disposal must comply with regulations to prevent environmental release .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Reaction optimization involves systematic variation of catalysts (e.g., DMAP for acylations), temperature (40–80°C), and solvent polarity (e.g., switching from THF to DMF). Kinetic studies via HPLC can identify bottlenecks, while Design of Experiments (DoE) frameworks help evaluate interactions between variables .
Q. What computational methods are recommended for analyzing its crystallographic structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL software enables precise determination of bond lengths and angles in the oxadiazole and dihydropyridine rings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and validate experimental data .
Q. How does the presence of the oxadiazole ring influence its biological activity compared to structural analogs?
- Methodological Answer : The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, which can be compared to pyridine or triazole analogs using in vitro assays (e.g., enzyme inhibition studies). Structure-Activity Relationship (SAR) models quantify contributions of substituents to bioactivity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validation using standardized assays (e.g., IC₅₀ measurements under identical pH/temperature conditions) and meta-analysis of published data can identify confounding variables. Molecular docking studies may clarify target specificity discrepancies .
Q. What strategies are used to study its metabolism and degradation pathways?
- Methodological Answer : In vitro hepatic microsomal assays (e.g., human CYP450 isoforms) identify primary metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks degradation products under hydrolytic or oxidative conditions. Environmental stability can be assessed via OECD 301 guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
